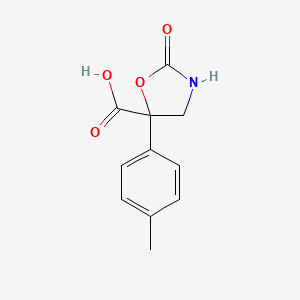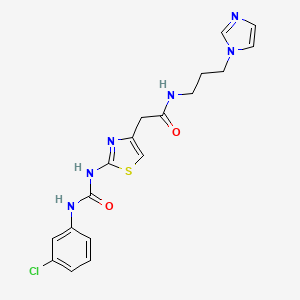![molecular formula C25H31FN2O3 B2355706 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 1705340-62-0](/img/structure/B2355706.png)
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic compound that has been widely used in scientific research. This compound is also known as FTOB, and it is a selective agonist of the κ-opioid receptor. FTOB has been studied extensively due to its potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and addiction.
Applications De Recherche Scientifique
Electrophilic Fluorination Agents
- The compound has been studied in the context of electrophilic fluorination agents, particularly those derived from nitrogen heterocycles. These agents are used in the site-specific electrophilic fluorination of model substrates, which is a significant area in organic synthesis (Banks et al., 1997).
Fungicidal Properties
- Substituted aryloxyalkanols, similar in structure to the compound , have shown remarkable activity against various fungi, including Aspergillus flavus and Helminthosporium oryzae. This indicates potential applications in the development of fungicides (Giri et al., 1981).
Polyimide Synthesis
- The compound has been involved in the synthesis of diallyl-containing polyimide, which is essential in creating materials with improved thermal properties and dimensional stability. Such developments are crucial in materials science and engineering (Lin et al., 2015).
Fluoroionophore Development
- Research has also been conducted on developing fluoroionophores based on derivatives of the compound. These fluoroionophores are used in metal recognition and cellular metal staining, indicating applications in biochemistry and cellular biology (Hong et al., 2012).
pH Sensitive Probes
- Fluorinated derivatives of the compound have been utilized to create pH-sensitive probes. These probes have applications in monitoring physiological levels of ions, indicating their significance in biological and chemical sensing (Rhee et al., 1995).
Liquid Crystal Properties
- The compound's derivatives have been studied for their potential in forming nematic phases, which is relevant to the development of liquid crystals used in display technologies (Takatsu et al., 1983).
Propriétés
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3/c1-19-6-2-4-8-23(19)30-18-25(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)31-24-9-5-3-7-22(24)26/h2-9,20-21H,10-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXRZRSTJTSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

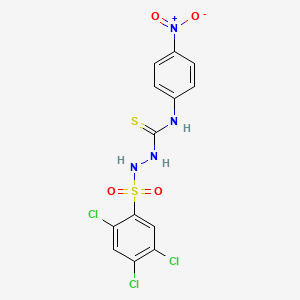
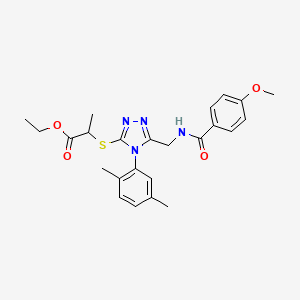
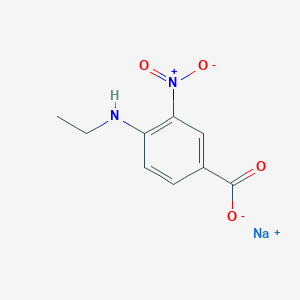

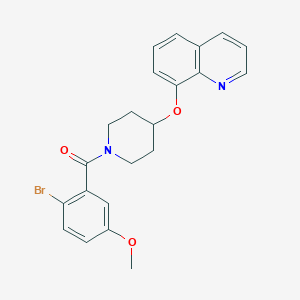
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)
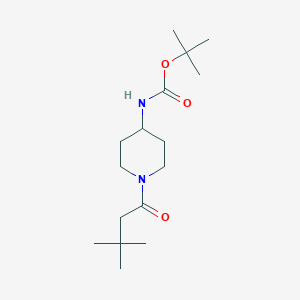
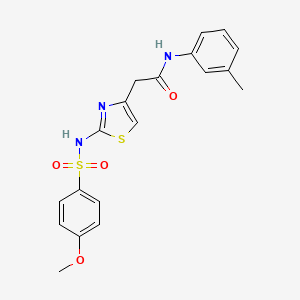
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)
